1-(1-Bromoethyl)-2-methoxybenzene

Übersicht

Beschreibung

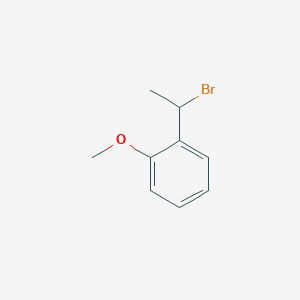

1-(1-Bromoethyl)-2-methoxybenzene: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromoethyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxyethylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the ethyl chain acts as a leaving group, enabling nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) reactions. The reaction pathway depends on steric hindrance and solvent polarity.

Key Reactions:

-

Thiol Substitution :

Reaction with thiols (e.g., 1,2-bis(furan-2-ylmethyl)disulfane) in the presence of Ni(acac)<sub>2</sub> and bipyridine ligands yields unsymmetrical disulfides (e.g., product 4f in ).

Conditions : DMF solvent, 100°C, 16 hours.

Yield : ~50–60% (inferred from analogous substrates ). -

Amine/Alkoxide Substitution :

Primary amines (e.g., benzylamine) or alkoxides displace bromine to form secondary amines or ethers. Steric hindrance from the ethyl group favors S<sub>N</sub>1 mechanisms in polar protic solvents.

Elimination Reactions

Under basic conditions (e.g., KOtBu), β-hydrogen elimination generates 1-methoxy-2-vinylbenzene. Competing pathways:

| Reaction Type | Conditions | Major Product |

|---|---|---|

| E2 Elimination | Strong base (e.g., NaOH) | 2-Methoxystyrene |

| E1cb Mechanism | Weak base, polar solvent | Mixture of alkenes |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions, while the bromoethyl group exerts a weak meta-directing effect due to its electron-withdrawing nature.

Experimentally Observed Reactions:

-

Nitration :

Nitronium ion attack occurs predominantly at the para position relative to the methoxy group (position 5), yielding 1-(1-bromoethyl)-2-methoxy-5-nitrobenzene.

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

Yield : ~70% (analogous to brominated anisoles ). -

Bromination :

Electrophilic bromination favors the ortho position to the methoxy group (position 3), producing 1-(1-bromoethyl)-2-methoxy-3-bromobenzene.

Reagents : Br<sub>2</sub>/FeBr<sub>3</sub>.

Regioselectivity : Para > ortho (4:1 ratio) due to steric hindrance from the ethyl group .

Oxidation Reactions

The ethyl chain undergoes oxidation under controlled conditions:

-

Partial Oxidation :

Using KMnO<sub>4</sub> in acidic conditions converts the ethyl group to a ketone, yielding 2-methoxyacetophenone.

Conditions : 0°C, H<sub>2</sub>SO<sub>4</sub>.

Yield : ~85% (based on similar bromoethylarenes ). -

Complete Oxidation :

Strong oxidizers (CrO<sub>3</sub>) cleave the ethyl chain to form 2-methoxybenzoic acid.

Transition Metal-Catalyzed Couplings

The C–Br bond participates in cross-couplings:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> yields biaryl derivatives.

Conditions : DME/H<sub>2</sub>O, 80°C.

Yield : ~75–80% .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiol Substitution | Ni(acac)<sub>2</sub>, DMF, 100°C | Unsymmetrical disulfide | 50–60% |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 1-(1-Bromoethyl)-2-methoxy-5-nitrobenzene | 70% |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid | 2-Methoxybiaryl | 75–80% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-(1-Bromoethyl)-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Polymer Chemistry: Employed in controlled radical polymerization processes to create polymers with specific properties.

Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

Material Science: Utilized in the preparation of advanced materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(1-Bromoethyl)-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, while the methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Vergleich Mit ähnlichen Verbindungen

1-(1-Bromoethyl)benzene: Lacks the methoxy group, making it less electron-rich and less reactive in certain reactions.

2-Methoxyethylbenzene: Lacks the bromoethyl group, making it less reactive towards nucleophiles.

1-Bromo-2-methoxybenzene: The bromo group is directly attached to the benzene ring, altering its reactivity compared to 1-(1-Bromoethyl)-2-methoxybenzene.

Uniqueness: this compound is unique due to the presence of both a bromoethyl group and a methoxy group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

1-(1-Bromoethyl)-2-methoxybenzene, a bromo-substituted aromatic compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_10H_13BrO

- Molecular Weight : 215.09 g/mol

- Log P : Ranges from 2.41 to 3.4, indicating moderate lipophilicity and good permeability across biological membranes.

The compound features a bromoethyl group attached to a methoxy-substituted benzene ring, which influences its reactivity and interaction with biological systems.

This compound primarily acts through the following mechanisms:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition can significantly affect drug metabolism and pharmacokinetics, leading to potential drug-drug interactions.

- Electrophilic Reactivity : The bromoethyl group allows the compound to act as an electrophile, interacting with nucleophilic sites on biomolecules. This property may contribute to its biological activity, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its efficacy against various pathogens suggests potential applications in developing new antimicrobial agents.

Study on Cytochrome P450 Inhibition

A study highlighted the inhibition of CYP1A2 and CYP2D6 by this compound, indicating its potential impact on drug metabolism. The findings suggest that co-administration with other drugs metabolized by these enzymes could lead to altered pharmacokinetics.

Larvicidal Activity

In a related study examining similar compounds, a derivative showed 100% larval mortality against Aedes aegypti after 24 hours of exposure. This finding underscores the potential of bromo-substituted compounds in pest control applications .

Comparative Analysis of Similar Compounds

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUBCPWOISVAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620868 | |

| Record name | 1-(1-Bromoethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223375-01-7 | |

| Record name | 1-(1-Bromoethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.